molecular formula C20H38O2 B011716 cis-11-Eicosenoic acid CAS No. 5561-99-9

cis-11-Eicosenoic acid

Cat. No. B011716
CAS RN: 5561-99-9
M. Wt: 310.5 g/mol
InChI Key: BITHHVVYSMSWAG-KTKRTIGZSA-N
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Description

Synthesis Analysis

The synthesis of cis-11-Eicosenoic acid has been explored through natural sources and chemical methods. A study described the isolation of cis-11-Eicosenoic acid from Atlantic cod liver oil, along with its conversion to the trans-form, highlighting the acid's natural occurrence and the methods for its extraction and transformation (Hopkins, Chisholm, & Harris, 1949). Another method involves the conversion of arachidonic acid to yield isomeric eicosatrienoic acids, including cis-11-Eicosenoic acid, through a process of reduction and isolation by silver ion chromatography (Ghosh, Koley, & Dutta, 1982).

Molecular Structure Analysis

The molecular structure of cis-11-Eicosenoic acid is critical for its biological function and physical properties. The presence of the cis double bond at the 11th carbon atom from the methyl end is a defining feature. This structural aspect is crucial for the acid's interaction with enzymes and its role in biological membranes.

Chemical Reactions and Properties

cis-11-Eicosenoic acid undergoes various chemical reactions, including oxygenation reactions catalyzed by enzymes such as prostaglandin endoperoxide synthase and soybean lipoxygenase. These reactions produce hydroperoxy and hydroxy derivatives, indicating the acid's involvement in complex biochemical pathways (Bakovic & Dunford, 1995).

Scientific Research Applications

  • Biosynthesis of Fatty Acids : It's a major labeled product in the biosynthesis of C20 and C22 fatty acids in meadowfoam seeds (Pollard & Stumpf, 1980).

  • Antibacterial Properties : This acid was found inactive against Propionibacterium acnes, an acne-causing bacterium (Sultan, Lee, & Moon, 2009).

  • Presence in Cod Liver Oil : It's found in Atlantic cod liver oil, and its derivatives are useful for studying structure and properties (Hopkins, Chisholm, & Harris, 1949).

  • Inhibitors for Tuberculosis : Cis-2 and trans-2 eicosenoic fatty acids are candidates for latent tuberculosis inhibitors (Savalas et al., 2020).

  • Biomedical Applications : Sphingobacterium multivorum NRRL B-23212 converts lesquerolic acid to produce 14-oxo-cis-11-eicosenoic acid, with potential biomedical applications (Kuo et al., 2007).

  • Biofilm Inhibition : Extracts from Moringa oleifera containing this acid inhibit biofilm formation by Staphylococcus aureus (Lee et al., 2017).

  • Immune Stimulatory Effects : It may have immune stimulatory effects and potential as vaccine adjuvants (Alqarni et al., 2019).

  • Vascular Health Impact : Influences the release of eicosanoids and nitric oxide from human aortic endothelial cells (Eder et al., 2003).

  • Oleochemical Applications : Escherichia coli engineered to produce cis-11-eicosenoic acid is useful in oleochemical and other industries (Kassab, Mehlmer, & Brueck, 2019).

  • Presence in Vegetable Oils : Found in various vegetable oils (Kuemmel, 1964).

  • Oil Extraction Analysis : The ionic liquid stationary phase, SLB-IL100, is effective for analyzing 20:1 isomers in fish and other natural oils (Ando & Sasaki, 2011).

  • Seed Oil Analysis : Koelreuteria and Cardiospermum seed oils are potential sources of 11-eicosenoic acid (Hopkins & Swingle, 1967).

  • NMR Spectroscopy in Olive Oil : Nuclear magnetic resonance spectroscopy detects and quantifies it in olive oil (Scano et al., 1999).

  • Fatty Acid Conversion in Fish : The content and distribution of cis-eicosenoic acid positional isomers vary among fishes in different oceans (Senarath et al., 2017).

  • Metabolism in Rat Liver : Rat liver microsomes convert trans-octadecenoic acid isomers to cis-11-eicosenoic acid (Kameda, Valicenti, & Holman, 1980).

  • Long Chain Fatty Acid Biosynthesis : Nasturtium seeds produce it from labeled precursors (Pollard & Stumpf, 1980).

  • Prostaglandin Biosynthesis Study : Research on the biosynthesis of prostaglandins E-1 and F-1-alpha (Hamberg & Samuelsson, 1967).

  • New C20 Epoxide Discovery : Alchornea cordifolia seed oil contains a new C20 epoxide (Kleiman, Plattner, & Spencer, 1977).

  • Oxygenation Specificity in Soybean Lipoxidase : Studies on the oxygenation of unsaturated fatty acids by soybean lipoxidase (Hamberg & Samuelsson, 1967).

Future Directions

: Senarath, S., Yoshinaga, K., Nagai, T., Yoshida, A., Beppu, F., Jayasinghe, C., Devadawson, C., & Gotoh, N. (2017). Quantitative Analysis of the Distribution of cis-Eicosenoic Acid Positional Isomers in Marine Fishes from the Indian Ocean. Journal of Oleo Science, 66(2), 187-197. Link : NIST Chemistry WebBook. (2023). cis-11-Eicosenoic acid. Link

properties

IUPAC Name

(Z)-icos-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITHHVVYSMSWAG-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970949
Record name 11-cis-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 11Z-Eicosenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Gondoic Acid

CAS RN

5561-99-9
Record name cis-11-Eicosenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5561-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Eicosenoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gondoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14073
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 11-cis-Eicosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GONDOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDX6WPL94T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 11Z-Eicosenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

14-eicosenoic acid; 2-undecenoic acid;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,350
Citations
H Kikukawa, E Sakuradani, Y Nishibaba… - Journal of applied …, 2015 - academic.oup.com
Aim To find cis‐11‐eicosenoic acid (20:1ω9, EA)‐producing micro‐organisms. Methods and Results We found EA‐producing fungi by screening about 300 fungal strains and identified …
Number of citations: 12 academic.oup.com
D Weier, W Lühs, J Dettendorfer, M Frentzen - Molecular Breeding, 1998 - Springer
… can function in developing rapeseed and alters the stereochemical composition of transgenic rape seed oil by directing very-long-chain fatty acids, especially cis-11 eicosenoic acid, to …
Number of citations: 22 link.springer.com
KL Mikolajczak, CR Smith, IA Wolff - Journal of the American Oil Chemists' …, 1963 - Springer
Marshallia cacspitosa Nutt. seed oil (family Compositae) contains 44%cis-11-eicosenoic acid, and is the first oil from the Compositae found to contain a high proportion of C 20 -…
Number of citations: 6 link.springer.com
TM Kuo, TA Isbell, A Rooney… - Journal of the …, 2007 - Wiley Online Library
… acid (14-hydroxy-cis-11-eicosenoic acid; LQA) by whole cell … identified as 14-oxo-cis-11-eicosenoic acid by GC-MS and … , 6.88 g of 14-oxo-cis-11-eicosenoic acid was produced from …
Number of citations: 2 aocs.onlinelibrary.wiley.com
Y Ando, T Sasaki - Journal of the American Oil Chemists' Society, 2011 - Springer
… For example, in the north east Pacific herring, cis-11-eicosenoic acid (11c-20:1 or 20:ln-9) was the most abundant isomer (57.2% of total 20:1) followed by 20:ln-11 (36.8%), 20:ln-7 (3.3…
Number of citations: 25 link.springer.com
C Sarvas, D Puttick, L Forseille, D Cram, MA Smith - Planta, 2021 - Springer
… The 20-Carbon (C20) monounsaturated fatty acid gondoic acid (cis-11 eicosenoic acid, 20:1∆11) is the predominant very-long-chain fatty acid (VLCFA) in the seed oil of camelina (…
Number of citations: 3 link.springer.com
TH Applewhite - Tetrahedron Letters, 1965 - Elsevier
… seed is (+)-14-hydroxy-cis-11-eicosenoic acid, Smith and coworkers (1) suggested that this acid … cis-11-eicosenoic acid (infrared bands for at 1020 cm-') was warmed about one hour at …
Number of citations: 4 www.sciencedirect.com
R Kleiman, RD Plattner, GF Spencer - Lipids, 1977 - Wiley Online Library
AC 20 homolog of vernolic acid has been found at the 50% level inAlchornea cordifolia, Euphorbiaceae, seed oil. This new acid, (+)cis‐14,15‐epoxy‐cis‐11‐eicosenoic (alchornoic) …
Number of citations: 28 aocs.onlinelibrary.wiley.com
EG Hammond, D Duvick, T Wang, H Dodo… - Journal of the American …, 1997 - Springer
Peanut (Arachis hypogaea) plant introductions (732) were analyzed for fatty acid composition. Palmitate varied from 8.2 to 15.1%, stearate 1.1 to 7.2%, oleate 31.5 to 60.2%, linoleate …
Number of citations: 65 link.springer.com
CY Hopkins, R Swingle - Lipids, 1967 - Springer
The seed oils of 11 species ofSapindaceae were examined, and their fatty acid composition was determined.cis-11-Eicosenoic acid was identified as the major fatty acid ofKoelreuteria …
Number of citations: 35 link.springer.com

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